trans-1,2-Dibenzoylethylene
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Overview
Description
trans-1,2-Dibenzoylethylene: is an organic compound with the chemical formula C16H12O2 . It is characterized by its two benzoyl groups attached to an ethylene backbone, forming a yellow crystalline solid . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fumaryl Chloride and Aluminium Chloride Hexahydrate Method: One common method involves the reaction of fumaryl chloride with aluminium chloride hexahydrate.
Crystallization: The compound can be crystallized from methanol or ethanol as yellow needles.
Industrial Production Methods: Industrial production methods for trans-1,2-Dibenzoylethylene are not extensively documented, but the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Dibenzoylethylene can undergo oxidation reactions, forming various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminium hydride are typical reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under specific conditions.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block in Organic Synthesis: trans-1,2-Dibenzoylethylene is used as a building block in the synthesis of various aromatic compounds.
Intermediate for Michael Adducts: It serves as a key intermediate for the formation of Michael adducts, which are important in the synthesis of biologically potent heterocycles with antimicrobial properties.
Biology and Medicine:
Pharmaceuticals: The compound is used as a starting material for the synthesis of pharmaceuticals.
Agrochemicals: It is also utilized in the preparation of agrochemicals.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of trans-1,2-Dibenzoylethylene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can alter its structure and properties. These reactions enable the compound to interact with different biological molecules and pathways, leading to its diverse applications in chemistry, biology, medicine, and industry .
Comparison with Similar Compounds
cis-1,2-Dibenzoylethylene: The cis isomer of trans-1,2-Dibenzoylethylene.
1,4-Diphenyl-2-butene-1,4-dione: Another name for this compound.
2-Butene-1,4-dione, 1,4-diphenyl-: A related compound with similar structure.
Uniqueness:
Structural Configuration: The trans configuration of the compound provides unique chemical properties compared to its cis isomer.
Properties
IUPAC Name |
1,4-diphenylbut-2-ene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXGQSQHAXLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-75-1 |
Source
|
Record name | 1,4-Diphenyl-2-butene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4070-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-diphenylbut-2-ene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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